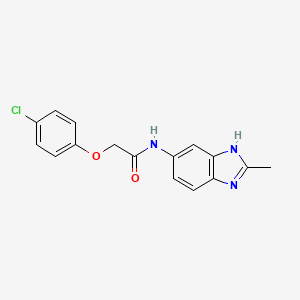![molecular formula C20H23FN4O2 B10993494 N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10993494.png)
N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide, also known by its CAS number 882079-72-3, is a synthetic compound with the chemical formula C₁₅H₁₄FN₃O₃. It falls within the class of piperazine derivatives and exhibits interesting pharmacological properties .
Preparation Methods
a. Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following:
Formation of the Piperazine Ring: The piperazine ring is formed through a condensation reaction between 2-aminobenzylamine and 2-nitrophenylacetyl chloride.
Reduction of Nitro Group: The nitro group is reduced to an amino group using a reducing agent (e.g., tin chloride or palladium on carbon).
Introduction of Fluorine: The fluorine atom is introduced via nucleophilic substitution using a fluorinating reagent (e.g., potassium fluoride).
Amide Formation: The final step involves the formation of the carboxamide by reacting the amino group with acetic anhydride.
b. Industrial Production: While specific industrial production methods are proprietary, pharmaceutical companies typically optimize the synthetic route for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Nucleophilic substitution reactions introduce functional groups (e.g., fluorine). Common reagents include reducing agents (e.g., tin chloride), nucleophiles (e.g., potassium fluoride), and acylating agents (e.g., acetic anhydride).
Major products include the fully reduced amine form and the fluorinated derivative.
Scientific Research Applications
a. Medicinal Chemistry:
Anticancer Properties: Researchers explore its potential as an anticancer agent due to its unique structure and interactions with cellular targets.
Neuropharmacology: Investigations focus on its effects on neurotransmitter receptors and neuronal function.
Receptor Binding: It may interact with specific receptors, affecting cellular signaling pathways.
Cell Viability: Studies assess its impact on cell viability and proliferation.
Pharmaceuticals: Its derivatives could serve as lead compounds for drug development.
Materials Science: Its unique structure may find applications in materials science.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors, leading to downstream effects on cell growth, apoptosis, or other processes.
Comparison with Similar Compounds
While N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is unique, similar compounds include 2-[N-(p-fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine . their distinct structures and properties set them apart.
Properties
Molecular Formula |
C20H23FN4O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23FN4O2/c21-18-9-5-4-6-16(18)14-22-19(26)15-23-20(27)25-12-10-24(11-13-25)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,22,26)(H,23,27) |
InChI Key |
SDKVRLHTCBTCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B10993411.png)
![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10993417.png)


![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10993436.png)

![N-{4-[(3-oxopiperazin-1-yl)carbonyl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10993439.png)
![3,5-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10993450.png)

![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B10993463.png)
![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B10993467.png)
![N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-4-carboxamide](/img/structure/B10993471.png)
![N-(3-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10993473.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline](/img/structure/B10993487.png)
